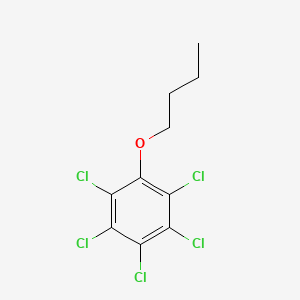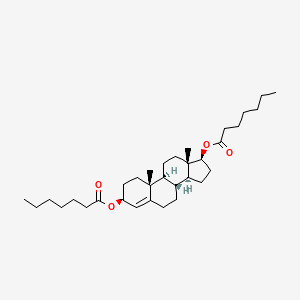
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is a synthetic derivative of androst-4-ene-3,17-diol, a compound that belongs to the class of androgens. It is characterized by the presence of two ester groups attached to the 3beta and 17beta positions of the steroid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of androst-4-ene-3beta,17beta-diol dienanthate typically involves the esterification of androst-4-ene-3,17-diol with enanthic acid (heptanoic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of androst-4-ene-3beta,17beta-diol dienanthate may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods. The use of automated systems ensures consistent quality and efficiency in the production of this compound .
化学反应分析
Types of Reactions
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used to substitute the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of new ester derivatives or other functionalized compounds .
科学研究应用
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on cellular processes and its potential role in modulating hormone activity.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and the treatment of certain medical conditions.
作用机制
The mechanism of action of androst-4-ene-3beta,17beta-diol dienanthate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The molecular targets and pathways involved include the activation of androgen-responsive genes and the regulation of protein synthesis .
相似化合物的比较
Similar Compounds
Androst-4-ene-3,17-diol: The parent compound of androst-4-ene-3beta,17beta-diol dienanthate, known for its androgenic activity.
Androst-5-ene-3beta,17beta-diol: A similar compound with a different double bond position, affecting its biological activity.
Androst-4-ene-3beta,17alpha-diol: A stereoisomer with different spatial arrangement of hydroxyl groups.
Uniqueness
ANDROST-4-ENE-3 BETA,17 BETA-DIOL DIENANTHATE is unique due to its esterified structure, which enhances its stability and modifies its pharmacokinetic properties. This structural modification allows for prolonged activity and improved bioavailability compared to its non-esterified counterparts .
属性
CAS 编号 |
81340-54-7 |
|---|---|
分子式 |
C33H54O4 |
分子量 |
514.8 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13S,14S,17S)-17-heptanoyloxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C33H54O4/c1-5-7-9-11-13-30(34)36-25-19-21-32(3)24(23-25)15-16-26-27-17-18-29(33(27,4)22-20-28(26)32)37-31(35)14-12-10-8-6-2/h23,25-29H,5-22H2,1-4H3/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
InChI 键 |
HRJJFVJCPGNUMA-HFETUNNBSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
手性 SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CCCCCC)C)C |
规范 SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CCCCCC)C)C |
同义词 |
ADDEA androst-4-ene-3 beta,17 beta-diol dienanthate androst-4-ene-3 beta,17 beta-diol diheptanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


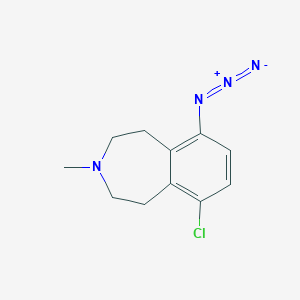
![(5aS,6S)-5a-methyl-4,5,6,7,10,11-hexahydro-[1]benzothiolo[4,5-h]isothiochromen-6-ol](/img/structure/B1211419.png)


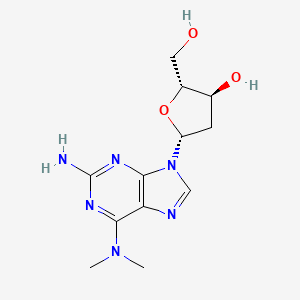
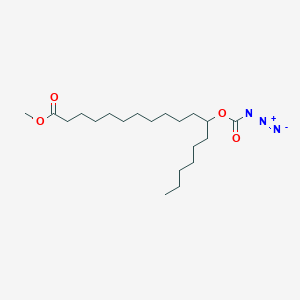

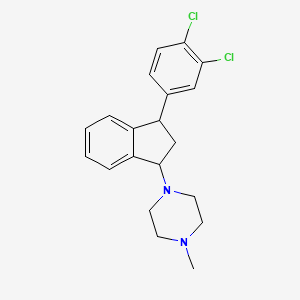
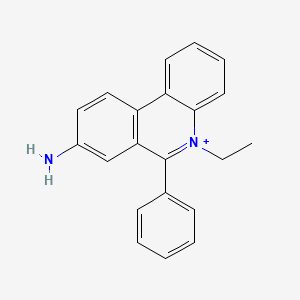
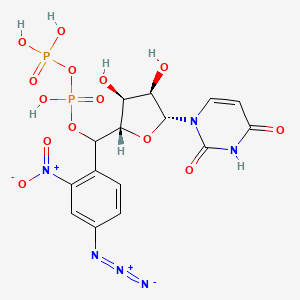

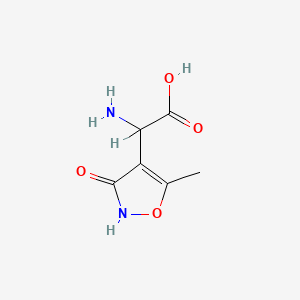
![(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/new.no-structure.jpg)
